molecular formula C12H13BrO3 B1399668 Methyl 4-bromo-3-(2-methylallyloxy)benzoate CAS No. 1147531-54-1

Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Cat. No. B1399668
M. Wt: 285.13 g/mol
InChI Key: AQRLTIVDZZNPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-3-(2-methylallyloxy)benzoate” is a chemical compound with the molecular formula C12H13BrO3 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of a similar compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been described in a study . The synthesis involved mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid. The reaction was heated to 80 °C for 3 days to form a dark purple viscous solution .

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-bromo-3-(2-methylallyloxy)benzoate has been analyzed for its crystal structure. Studies like the one conducted by Suchetan et al. (2016) have compared the crystal structures of similar bromo-hydroxy-benzoic acid derivatives. This research is important for understanding the molecular architecture and potential applications in materials science and pharmaceuticals (Suchetan et al., 2016).

Application in Synthesis

The compound has been used in the synthesis of various chemicals. For example, it plays a role in the synthesis of d-forosamine, as shown in research by Baer and Hanna (1981). This type of research is critical for developing new pharmaceutical compounds and understanding chemical reactions (Baer & Hanna, 1981).

Intermediate in Organic Synthesis

Methyl 4-bromo-3-(2-methylallyloxy)benzoate serves as an important intermediate in the synthesis of other chemicals. For instance, Lou Hong-xiang (2012) discussed its use in synthesizing bisbibenzyls, which are natural products with various biological activities. Understanding these pathways is essential for the development of new organic compounds (Lou Hong-xiang, 2012).

Liquid Crystalline and Fluorescence Properties

Studies have also explored its role in the synthesis of compounds with liquid crystalline and fluorescence properties. Muhammad et al. (2016) investigated the synthesis of methyl 4-(4-alkoxystyryl)benzoates and studied their thermal stability and mesophase behavior, which is significant for applications in materials science and optoelectronics (Muhammad et al., 2016).

Biological Evaluation

Additionally, the compound has been included in studies for biological evaluation. The research by Gaydou et al. (2006) on the synthesis of 3-cyanoflavones, which involves derivatives of methyl 4-bromo-3-(2-methylallyloxy)benzoate, contributes to the understanding of their biological activity and potential pharmaceutical applications (Gaydou et al., 2006).

properties

IUPAC Name

methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLTIVDZZNPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Synthesis routes and methods I

Procedure details

To a heterogeneous mixture of methyl 4-bromo-3-hydroxybenzoate (1.5 g, 6.49 mmol) and potassium carbonate (1.795 g, 12.98 mmol) in anhydrous acetone (50 mL) was added 3-bromo-2-methylprop-1-ene (2.62 mL, 26.0 mmol) at rt. The mixture was stirred rt for 4 h. The insoluble material was removed by filtration. The filtrate was concentrated under vacuum. The residue was diluted with ethyl acetate (100 mL), washed sequentially with 1 N NaOH solution (30 mL), water (2×40 mL), and brine (30 mL). The organic solution was dried over anhydrous MgSO4 and concentrated under vacuum. The residue was applied to ISCO (80 g silica gel, 5-10% ethyl acetate/hexane) to provide the desired product, methyl 4-bromo-3-(2-methylallyloxy)benzoate (1.81 g, 6.35 mmol, 98% yield), as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.795 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 200 ml pear flask were added methyl 4-bromo-3-hydroxybenzoate (3.5 g, 15 mmol), potassium carbonate (4.2 g, 30 mmol) and tetrabutylammonium iodide (0.084 g, 0.23 mmol) in DMF (35 ml) to give a suspension. At 0° C. was added 3-bromo-2-methylprop-1-ene (1.7 ml, 17 mmol) to this mixture, which was then stirred at room temperature for ˜16 h. The reaction mixture was partitioned between brine and ether, and the aqueous layer was extracted one more time with ethyl acetate. Combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to give the crude product methyl 4-bromo-3-(2-methylallyloxy)benzoate (4.3 g, 99% yield) as a light yellow oil. 1H NMR(CHLOROFORM-d) δ: 7.61 (d, J=8.1 Hz, 7H), 7.53 (d, J=1.5 Hz, 7H), 7.50 (dd, J=8.1, 1.8 Hz, 7H), 5.20 (d, J=1.0 Hz, 7H), 5.02-5.07 (m, 7H), 4.56 (s, 2H), 3.92 (s, 3H), 1.87 (s, 3H); ESI-MS: m/z 242.3 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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